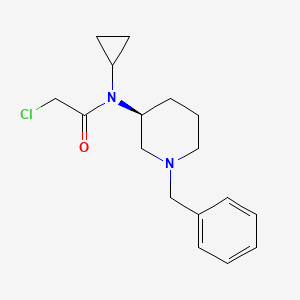

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide

Description

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide is a chiral acetamide derivative featuring a piperidine core substituted with benzyl and cyclopropyl groups. The stereochemistry at the piperidine-3-yl position (S-configuration) and the presence of a chloroacetamide moiety are critical to its structural identity.

Properties

IUPAC Name |

N-[(3S)-1-benzylpiperidin-3-yl]-2-chloro-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O/c18-11-17(21)20(15-8-9-15)16-7-4-10-19(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNXIEASABXUFW-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The benzyl group is then introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

The chloroacetamide moiety is incorporated through a reaction between the piperidine derivative and chloroacetyl chloride in the presence of a base such as triethylamine. Finally, the cyclopropyl group is added through a cyclopropanation reaction using a suitable reagent like diazomethane or a cyclopropyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and scalable reaction conditions, such as continuous flow reactors, to ensure high yield and purity. The use of automated synthesis platforms and advanced purification techniques like chromatography and crystallization would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.

Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

Muscarinic Receptor Antagonism

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide has been investigated for its potential as a muscarinic receptor antagonist, specifically targeting the M4 subtype. This receptor is crucial in various neurological processes, including cognition and memory. Studies suggest that this compound may exhibit selective binding characteristics, potentially leading to fewer side effects compared to non-selective antagonists.

Neuropharmacology

The compound's interaction with muscarinic receptors makes it a candidate for treating disorders associated with neurotransmitter imbalances, such as schizophrenia and Alzheimer's disease. Its ability to modulate neurotransmitter activity could contribute to therapeutic effects in these conditions.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps that allow for precise control over its stereochemistry and functional groups. The synthesis typically includes:

- Formation of the piperidine ring.

- Introduction of the benzyl group via nucleophilic substitution.

- Chlorination to introduce the chloro group.

- Formation of the acetamide moiety through reaction with cyclopropylamine.

This multi-step synthesis is critical for optimizing the compound's pharmacological properties, as slight modifications in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays:

- Receptor Binding Studies : Using radiolabeled ligands, researchers have assessed the binding affinity of this compound to muscarinic receptors, demonstrating its selective binding capabilities which may offer advantages in therapeutic applications.

- Enzyme Inhibition : Investigations into its enzyme inhibition properties have shown promise in modulating neurotransmitter release, further supporting its potential use in treating neurological disorders .

- Behavioral Models : Animal models have been utilized to evaluate the behavioral effects of this compound, providing insights into its potential anxiolytic or antipsychotic properties based on changes in locomotor activity and anxiety-related behaviors .

Mechanism of Action

The mechanism of action of N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison:

Key Structural Variants and Their Impact

Table 1: Comparative Analysis of N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide and Analogues

Substituent Effects

- Cyclopropyl vs. However, its discontinued status may indicate synthetic or stability issues .

- Piperidine vs. Pyrrolidine : Replacing the piperidine (6-membered) core with pyrrolidine (5-membered) reduces ring size, altering conformational flexibility and binding interactions .

- Chloroacetamide vs. Thiourea : The chloroacetamide group in the target compound differs from thiourea derivatives (e.g., ), which exhibit distinct hydrogen-bonding capabilities and electronic properties .

Research Findings and Implications

- Discontinuation : The target compound’s discontinued status contrasts with available analogs (e.g., ), hinting at unresolved challenges in scalability or efficacy .

- Crystallographic Insights : Thiourea analogs () highlight the role of substituents in crystal morphology, a factor that could influence the target compound’s solubility and formulation .

Biological Activity

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide is a synthetic compound notable for its potential biological activities, particularly as a muscarinic receptor antagonist. This article explores its pharmacological properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 320.9 g/mol. The compound features a piperidine ring with a benzyl group and a cyclopropyl group, contributing to its unique pharmacological profile. The presence of chloro and acetamide functional groups enhances its potential biological activity.

The primary mechanism of action for this compound involves its interaction with muscarinic receptors, specifically targeting the M4 subtype. These receptors play critical roles in various neurological processes, including modulation of neurotransmitter release and cognitive functions. By selectively antagonizing M4 receptors, this compound may help in treating disorders related to neurotransmitter imbalances, such as schizophrenia or Alzheimer's disease .

Binding Affinity Studies

Research indicates that this compound exhibits selective binding characteristics to muscarinic receptors. Preliminary studies utilizing radiolabeled ligands have shown that this compound has a higher affinity for M4 receptors compared to other muscarinic subtypes, suggesting reduced side effects associated with non-selective antagonists .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the compound's structure can significantly impact its biological activity. For instance, variations in the piperidine ring or the introduction of different substituents can alter receptor selectivity and binding potency. Comparative analysis with similar compounds highlights how minor structural changes can lead to substantial differences in pharmacological effects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-cyclopropyl-acetamide | Similar piperidine structure but with different benzyl substitution | Potentially different receptor selectivity due to structural variation |

| N-(1-benzylpiperidin-4-yl)acetamide | Lacks chloro and cyclopropyl groups | Simpler structure may lead to different pharmacokinetic properties |

| N-(1-benzylpiperidin-3-ylethyl)acetamide | Similar piperidine and benzyl groups but includes an ethylene linker | May exhibit altered biological activity due to linker presence |

This table illustrates how slight modifications can lead to significant variations in biological activity and therapeutic potential.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in various biological contexts:

- Neurological Disorders : In vitro studies have shown that this compound can modulate neurotransmitter release in neuronal cell lines, indicating potential therapeutic applications in treating cognitive disorders.

- Antimicrobial Activity : Some derivatives of piperidine compounds have been tested for antibacterial properties. While specific data on this compound's antimicrobial activity is limited, related piperidine derivatives have demonstrated moderate to good activity against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use P95 (US) or P1 (EU EN 143) particulate respirators for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure. Wear full-body protective clothing, gloves, and safety goggles .

- Environmental Controls : Avoid drainage contamination. Use fume hoods or localized exhaust systems to minimize airborne dispersion .

- Storage : Store in sealed containers in cool, dark conditions away from oxidizers .

Q. What synthetic methodologies are employed for preparing this compound?

- Methodological Answer :

- Multi-Step Synthesis : Similar acetamide derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, describes an 11-step synthesis for a structurally related compound using chloroacetamide intermediates.

- Chiral Resolution : The (S)-configuration of the benzyl-piperidine moiety may require asymmetric synthesis or enzymatic resolution. X-ray crystallography (e.g., SHELX refinement) can validate stereochemistry .

Q. How can initial structural characterization be performed for this compound?

- Methodological Answer :

- Spectroscopy : Use -/-NMR to confirm functional groups (e.g., cyclopropane, chloroacetamide). IR spectroscopy identifies amide C=O stretches (~1650 cm).

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula (e.g., [M+H] peaks). provides a reference for interpreting fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions during structural refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for small-molecule refinement. For twinned crystals, employ SHELXE to phase macromolecular data. Validate hydrogen bonding and torsional angles against density functional theory (DFT) calculations .

- Data Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar piperidine derivatives. Address outliers using iterative refinement cycles .

Q. What strategies address gaps in physicochemical data (e.g., solubility, logP) for this compound?

- Methodological Answer :

- Experimental Determination :

- Solubility : Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, water).

- logP : Measure via octanol-water partitioning followed by UV-Vis spectroscopy.

- Computational Prediction : Tools like ACD/Labs or ChemAxon estimate properties using QSPR models. Validate with experimental data where possible .

Q. How can advanced spectroscopic techniques confirm stereochemical purity?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configuration .

Data Contradiction Analysis

Q. How should discrepancies between computational and experimental toxicity profiles be addressed?

- Methodological Answer :

- In Silico Screening : Use tools like ProTox-II or Derek Nexus to predict toxicity. Cross-reference with Ames test results for mutagenicity.

- In Vitro Assays : Conduct cytotoxicity assays (e.g., MTT on HepG2 cells) to validate predictions. Note that existing SDS data classify acute toxicity as "possible" but lack carcinogenicity evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.